3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one
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Overview
Description
3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and various substituents such as an allyl group, a chlorophenyl group, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction between a furan-2-carbaldehyde derivative and a hydrazine derivative.
Substitution Reactions: The allyl, chlorophenyl, and methylbenzyl groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, along with appropriate ligands and bases, are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Furan Derivatives: Compounds with furan rings and various substituents.
Hydrazone Derivatives: Compounds with hydrazone linkages and different aromatic or aliphatic groups.
Uniqueness
The uniqueness of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one lies in its combination of structural features, which may confer distinct chemical and biological properties
Properties
CAS No. |
290839-64-4 |
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Molecular Formula |
C25H22ClN3O2S |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22ClN3O2S/c1-3-13-29-24(30)23(15-18-6-4-5-17(2)14-18)32-25(29)28-27-16-21-11-12-22(31-21)19-7-9-20(26)10-8-19/h3-12,14,16,23H,1,13,15H2,2H3/b27-16+,28-25+ |
InChI Key |
IKTNOVZCHNNHBN-REUZPSCBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)CC=C |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)CC=C |
Origin of Product |
United States |
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